Tosyl cyanide

Catalog No.
S704564
CAS No.
19158-51-1
M.F
C8H7NO2S
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tosyl cyanide

CAS Number

19158-51-1

Product Name

Tosyl cyanide

IUPAC Name

(4-methylphenyl)sulfonylformonitrile

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3

InChI Key

JONIMGVUGJVFQD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#N

Synonyms

4-Methylbenzenesulfonyl Cyanide; p-Toluenesulfonyl Cyanide; 4-Toluenesulfonyl Cyanide; Tosyl Cyanide; p-Tolylsulfonyl Cyanide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#N

Tosyl cyanide, also known as p-toluenesulfonyl cyanide, is an organic compound with the formula C₇H₇NO₂S. It features a toluenesulfonyl group attached to a cyano group, making it a versatile reagent in organic synthesis. The compound is typically encountered as a white crystalline solid and is known for its stability and ease of handling under standard laboratory conditions. Tosyl cyanide is primarily used as a cyanation agent, facilitating the introduction of cyano groups into various substrates.

Tosyl cyanide is a hazardous compound due to:

  • Acute toxicity: Harmful upon contact with skin or inhalation. Can cause severe skin burns, eye damage, and respiratory irritation [].
  • High reactivity: Reacts readily with water to release toxic HCN gas [].

Precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling TsCN [].
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from moisture and incompatible chemicals.
  • Properly dispose of waste following safety regulations [].

  • Cyanation Reactions: Tosyl cyanide can convert aryl lithium reagents into aryl nitriles efficiently at low temperatures, demonstrating its utility in synthesizing nitriles from aryl groups .
  • Radical Processes: Recent studies indicate that tosyl cyanide can engage in radical reactions, such as photo-induced cyanation and sulfonylcyanation, expanding its applicability in synthetic organic chemistry .
  • Hetero-Diels–Alder Reactions: It can act as a dienophile in hetero-Diels–Alder reactions, showcasing its versatility in forming complex molecular architectures .

Tosyl cyanide can be synthesized through several methods:

  • Direct Reaction of Toluene Sulfonic Acid Chloride with Sodium Cyanide: This method involves the reaction of p-toluenesulfonic acid chloride with sodium cyanide under controlled conditions to yield tosyl cyanide .
  • From Toluene Sulfonic Acid: Another approach includes the reaction of p-toluenesulfonic acid with phosphorus pentachloride followed by treatment with sodium cyanide .
  • Photo-Induced Methods: Recent advancements have introduced photo-induced radical transformations that utilize light to activate tosyl cyanide for various synthetic applications .

Tosyl cyanide finds numerous applications in organic synthesis and pharmaceutical chemistry:

  • Cyanation Reagent: It is widely used for introducing cyano groups into organic molecules, which is crucial for synthesizing nitriles.
  • Building Block in Drug Development: Its derivatives are explored for potential therapeutic uses, particularly in developing new drugs.
  • Synthetic Intermediate: Tosyl cyanide serves as an intermediate in the synthesis of various functionalized compounds, enhancing the complexity of organic molecules.

Interaction studies involving tosyl cyanide primarily focus on its reactivity with different nucleophiles and electrophiles. The compound has been shown to participate in radical reactions and can act as a radical trap . Additionally, studies have explored its interactions with alkenes and other substrates under various conditions, revealing its potential to facilitate diverse transformations in organic synthesis.

Several compounds share similarities with tosyl cyanide, particularly regarding their functional groups and reactivity. Here are some notable comparisons:

Compound NameStructureUnique Features
Benzoyl CyanideC₇H₅NOContains a benzoyl group; used similarly for introducing cyano groups but less stable than tosyl cyanide.
Trifluoroacetyl CyanideC₅H₂F₃NOMore reactive due to trifluoromethyl group; utilized in specialized chemical syntheses.
Phenyl Sulfonyl CyanideC₈H₇NO₂SSimilar sulfonamide structure; used for similar applications but may exhibit different reactivity profiles.
Sodium CyanoborohydrideNaBH₃CNA reducing agent that can also introduce cyano groups but operates via different mechanisms compared to tosyl cyanide.

Tosyl cyanide's unique combination of stability, reactivity, and ease of use distinguishes it from these similar compounds, making it a preferred choice for many synthetic applications. Its ability to engage in both radical and non-radical pathways further enhances its utility in organic chemistry.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

19158-51-1

Wikipedia

Tosyl cyanide

Dates

Last modified: 08-15-2023

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